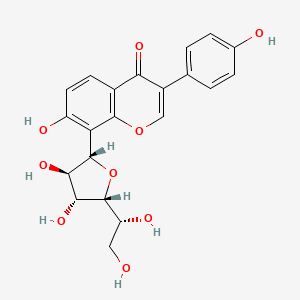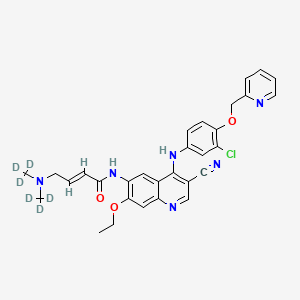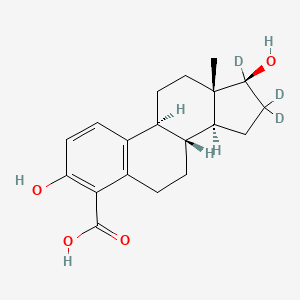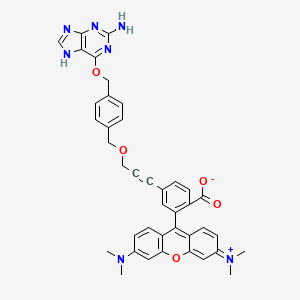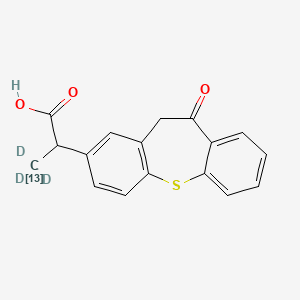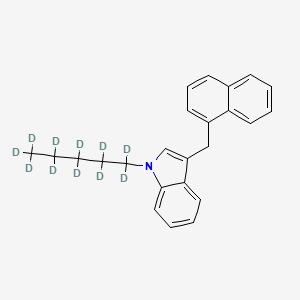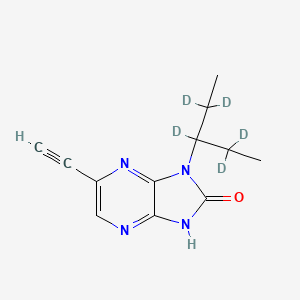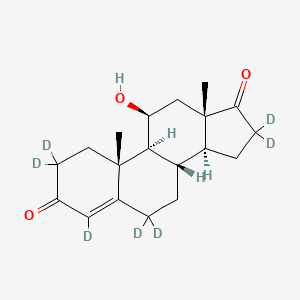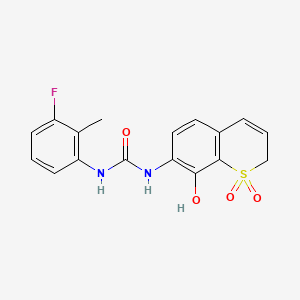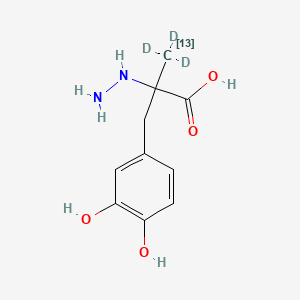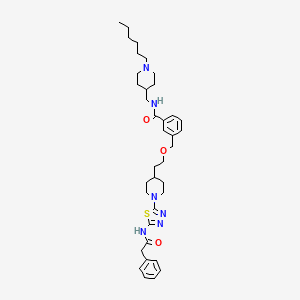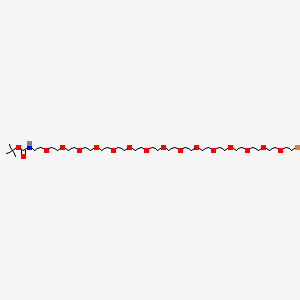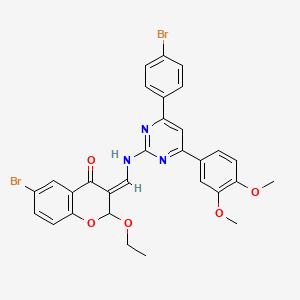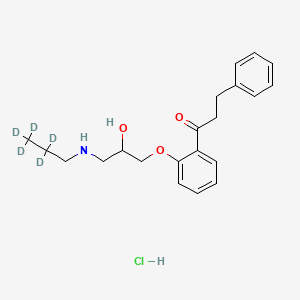
Propafenone-d5 (hydrochloride)(Ethyl)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propafenone-d5 (hydrochloride)(Ethyl) is a deuterium-labeled derivative of propafenone hydrochloride. Propafenone is a class 1C antiarrhythmic agent used to manage atrial and ventricular arrhythmias. The deuterium labeling in Propafenone-d5 enhances its stability and allows for more precise pharmacokinetic studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propafenone-d5 (hydrochloride)(Ethyl) involves the incorporation of deuterium atoms into the propafenone molecule. This can be achieved through a series of chemical reactions, including the use of deuterated reagents. The general synthetic route includes:
Starting Material: Propafenone.
Deuteration: Introduction of deuterium atoms using deuterated reagents.
Hydrochloride Formation: Conversion to the hydrochloride salt form.
Industrial Production Methods
Industrial production of Propafenone-d5 (hydrochloride)(Ethyl) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale deuteration of propafenone.
Purification: Use of chromatographic techniques to purify the compound.
Formulation: Conversion to the hydrochloride salt and formulation into the desired product form.
化学反応の分析
Types of Reactions
Propafenone-d5 (hydrochloride)(Ethyl) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of Propafenone-d5, which can be analyzed using techniques such as high-performance liquid chromatography and mass spectrometry.
科学的研究の応用
Propafenone-d5 (hydrochloride)(Ethyl) has several scientific research applications:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of propafenone.
Drug Development: Helps in the development of new antiarrhythmic drugs.
Clinical Research: Used in clinical trials to understand the drug’s behavior in the human body.
Analytical Chemistry: Employed as a reference standard in analytical methods.
作用機序
Propafenone-d5 (hydrochloride)(Ethyl) exerts its effects by blocking sodium channels in cardiac cells, reducing excitability and stabilizing the myocardial membrane. This action helps to manage arrhythmias by slowing the influx of sodium ions, which decreases the excitability of cardiac cells .
類似化合物との比較
Similar Compounds
Flecainide: Another class 1C antiarrhythmic agent with similar sodium channel blocking activity.
Metoprolol: A beta-blocker used for similar indications but with a different mechanism of action.
Xarelto (rivaroxaban): An anticoagulant used in the management of atrial fibrillation but with a different therapeutic target
Uniqueness
Propafenone-d5 (hydrochloride)(Ethyl) is unique due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic studies compared to its non-deuterated counterparts.
特性
分子式 |
C21H28ClNO3 |
|---|---|
分子量 |
382.9 g/mol |
IUPAC名 |
1-[2-[2-hydroxy-3-(2,2,3,3,3-pentadeuteriopropylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C21H27NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-11,18,22-23H,2,12-16H2,1H3;1H/i1D3,2D2; |
InChIキー |
XWIHRGFIPXWGEF-LUIAAVAXSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])CNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |
正規SMILES |
CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-1-phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol](/img/structure/B12412968.png)
